molecular formula C11H11NO2 B1322317 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 920304-25-2

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B1322317
M. Wt: 189.21 g/mol
InChI Key: OVLTZPBVKMLQRW-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide (5-oxo-THN) is a chemical compound with a wide range of applications in scientific research. 5-oxo-THN is a versatile and highly reactive molecule, which is synthesized in various ways and has various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel derivatives of 5,6,7,8-tetrahydronaphthalene-2-carboxamide have been synthesized and shown to have effects on cell proliferation and nitric oxide production in activated macrophage cells (Gurkan et al., 2011).
  • Certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound related to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide, have been found to be potent glycogen phosphorylase inhibitors (Onda et al., 2008).

Chemical Reactions and Synthesis Techniques

  • Research on photoreaction of halomethyl-substituted benzocyclic ketones with amines has provided insights into radical cyclization and ring expansion reactions, involving compounds like 5-Oxo-tetrahydronaphthalene-2-carboxamide (Hasegawa, 1997).
  • Ultrasound-assisted dehydrogenation has been explored using derivatives of 2-oxo-tetrahydropyrimidine-5-carboxamides, demonstrating the influence of substituents on reaction rates (Memarian & Soleymani, 2011).

Pharmacological Potential

  • Compounds containing 5,6,7,8-tetrahydronaphthalene moieties have shown promise in inhibiting tumor growth and exhibiting antioxidant activities (Hamdy et al., 2013).
  • Anticoagulant screening of N-[(Aminoalkyl)phenyl]-tetrahydronaphthalene-1-carboxamides indicates their potential medical applications (Nguyen & Ma, 2017).

Other Applications

  • Research into regioselectivity of bromination in similar compounds suggests potential for more controlled synthesis processes (Pankratov et al., 2004).
  • The development of building blocks for silicon-based drugs using derivatives of tetrahydronaphthalene emphasizes the compound's utility in drug development (Büttner et al., 2007).

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-11(14)8-4-5-9-7(6-8)2-1-3-10(9)13/h4-6H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLTZPBVKMLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622943
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

CAS RN

920304-25-2
Record name 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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